

Technical Guide: 2,4-Dimethyloctane (CAS Registry Number: 4032-94-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyloctane

Cat. No.: B1655664

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,4-dimethyloctane**, a branched-chain alkane. While not a compound with direct pharmacological activity, its well-defined physical and chemical properties make it a relevant substance for various applications in research and development, including as a non-polar solvent and a reference compound in analytical chemistry. This guide details its chemical identity, physicochemical properties, a representative synthesis protocol, and an example of its application in gas chromatography. For professionals in drug development, this document clarifies the compound's lack of known biological signaling pathways, an important consideration for its use in experimental setups.

Chemical Identity and Physicochemical Properties

2,4-Dimethyloctane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$.^{[1][2][3][4]} Its structure consists of an eight-carbon chain (octane) with two methyl group substituents at the second and fourth positions. The CAS Registry Number for **2,4-dimethyloctane** is 4032-94-4.^{[1][3][4][5]}

A summary of its key physicochemical properties is presented in the table below:

Property	Value	Source(s)
CAS Registry Number	4032-94-4	[1][3][4][5]
Molecular Formula	C ₁₀ H ₂₂	[1][2][3][4]
Molecular Weight	142.28 g/mol	[2][4][5][6][7]
Boiling Point	156.4 - 156.9 °C	[6]
Purity (by GC)	≥97.8%	[2]
Form	Clear, colorless liquid	[2]

Experimental Protocols

Representative Synthesis of 2,4-Dimethyloctane via Grignard Reaction

While various methods such as alkylation, hydrocarbon cracking, and isomerization can produce **2,4-dimethyloctane**, a targeted synthesis can be achieved through a Grignard reaction, followed by dehydration and hydrogenation.[6] The following is a representative, multi-step protocol adapted from general procedures for synthesizing branched alkanes.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

- **Preparation:** All glassware must be thoroughly dried to exclude moisture, as Grignard reagents are highly water-sensitive. A round-bottom flask is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Initiation:** A small amount of an alkyl halide, such as 2-bromobutane, in anhydrous diethyl ether is added to the magnesium suspension to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).
- **Reaction:** Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of an appropriate ketone, in this case, 2-pentanone, dissolved in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

- **Work-up:** After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

Step 2: Dehydration of the Tertiary Alcohol

- The crude tertiary alcohol obtained from Step 1 is dissolved in a suitable solvent such as toluene.
- A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added to the solution.
- The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the dehydration reaction, driving the equilibrium towards the formation of the alkene mixture (isomers of 2,4-dimethyloctene).

Step 3: Hydrogenation of the Alkene

- The resulting alkene mixture is dissolved in a solvent like methanol.
- A hydrogenation catalyst, such as 5% palladium on carbon (Pd/C), is added to the solution.
- The mixture is then subjected to a hydrogen atmosphere (e.g., in a Parr shaker or using a hydrogen-filled balloon) and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography or gas chromatography.
- **Purification:** The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The final product, **2,4-dimethyloctane**, can be purified by distillation.

Gas Chromatography Analysis of Branched Alkanes

Due to its well-defined structure, **2,4-dimethyloctane** can serve as a valuable reference material in analytical chemistry, particularly in Gas Chromatography (GC) for the identification of unknown branched alkanes in complex mixtures.^[6]

Instrumentation and Conditions:

- **Gas Chromatograph:** A standard GC system equipped with a Flame Ionization Detector (FID) is suitable.
- **Column:** A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness), is recommended for separating hydrocarbons.
- **Carrier Gas:** Helium or hydrogen at a constant flow rate.
- **Injector:** Split/splitless injector, with the mode depending on the sample concentration.
- **Oven Temperature Program:** A temperature gradient is typically employed, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 300°C.
- **Sample Preparation:** **2,4-dimethyloctane**, as a reference standard, should be dissolved in a volatile organic solvent like hexane or pentane to an appropriate concentration.

Procedure:

- **Injection:** A small volume (e.g., 1 μ L) of the prepared standard solution is injected into the GC.
- **Separation:** The components of the sample are volatilized in the injector and separated on the column based on their boiling points and interactions with the stationary phase.
- **Detection:** As the separated components elute from the column, they are detected by the FID.
- **Analysis:** The retention time of the **2,4-dimethyloctane** peak is recorded. This retention time can then be compared to the peaks in a chromatogram of an unknown sample to aid in its identification. For more complex mixtures, Kovats retention indices can be calculated using a series of n-alkane standards to provide a more robust identification of branched alkanes.

Biological Activity and Signaling Pathways

A critical aspect for researchers in drug development and life sciences is the biological activity profile of any compound used in experimental systems. Extensive searches of the scientific

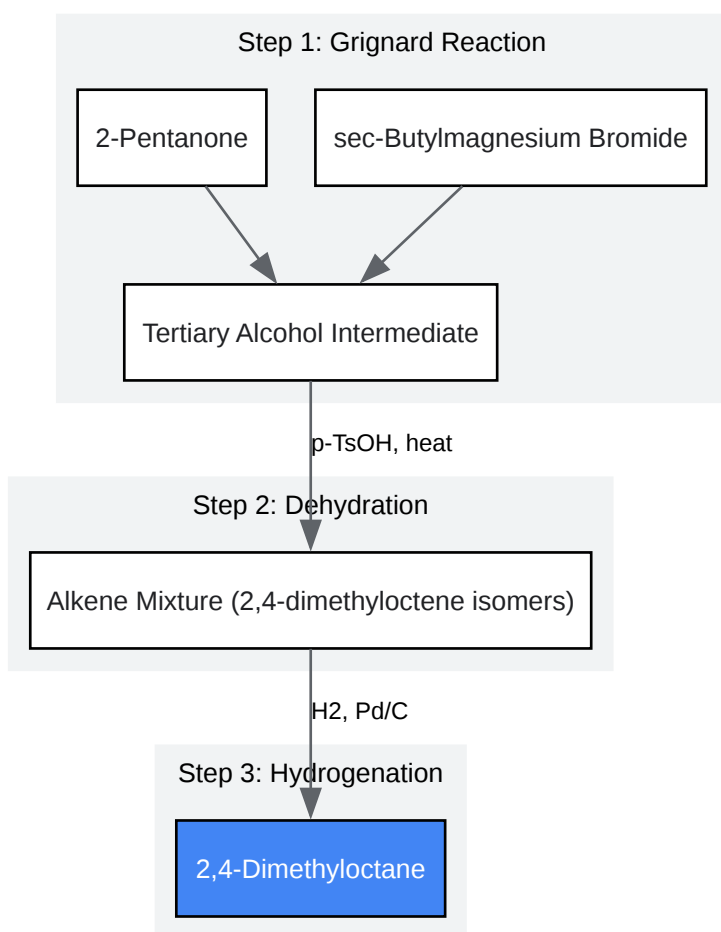
literature indicate that **2,4-dimethyloctane** does not have a specific biological mechanism of action and is not known to interact with any signaling pathways.[6]

Its chemical nature as a saturated hydrocarbon renders it largely inert biologically. Studies on the microbial degradation of hydrocarbons have shown that branched alkanes, particularly those with terminal branching, are less biodegradable than their linear counterparts. This resistance to metabolism further underscores their low biological reactivity.

For drug development professionals, the significance of **2,4-dimethyloctane** lies in its lack of biological activity. This makes it a suitable non-polar solvent or a component of a vehicle for hydrophobic drugs in in vitro studies, where the solvent itself should not interfere with the biological system being studied. However, as with any hydrocarbon, appropriate safety precautions should be taken to avoid inhalation and ingestion due to potential non-specific toxicity at high concentrations.[6]

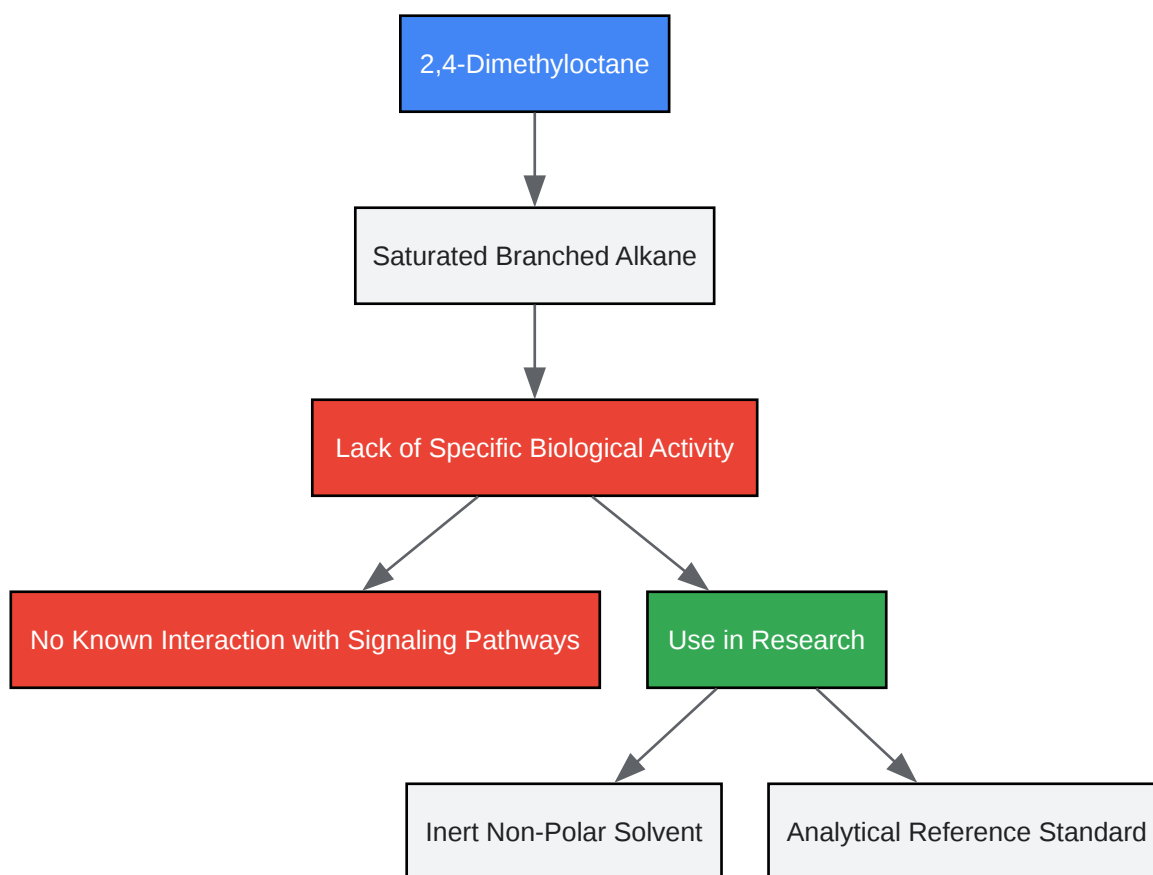
Visualizations

Below are diagrams illustrating the representative synthesis workflow and a logical diagram concerning the biological relevance of **2,4-dimethyloctane**.



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A representative workflow for the synthesis of **2,4-dimethyloctane**.



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Logical relationship of **2,4-dimethyloctane**'s properties to its applications.

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- To cite this document: BenchChem. [Technical Guide: 2,4-Dimethyloctane (CAS Registry Number: 4032-94-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655664#cas-registry-number-for-2-4-dimethyloctane]

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